N-(2,6-dimethylphenyl)-3-fluorobenzamide
Description
N-(2,6-Dimethylphenyl)-3-fluorobenzamide is a benzamide derivative featuring a 3-fluorobenzoyl group attached to a 2,6-dimethyl-substituted aniline moiety. The substitution pattern—two methyl groups on the phenyl ring and a fluorine at the meta position of the benzamide—may influence its physicochemical properties, including solubility, stability, and biological activity.
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
OYQOJVXUTFMYCN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2,6-dimethylphenyl)-3-fluorobenzamide with analogous benzamide derivatives, focusing on substitution patterns, synthetic routes, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Fluorination Patterns: The target compound’s 3-fluorobenzamide group contrasts with 2-fluorobenzamide in and 2,6-difluorobenzamide in and . Fluorine position impacts electronic properties and binding affinity; meta-substitution (3-F) may reduce steric hindrance compared to ortho-substitution (2-F) . highlights the scarcity of tri-fluorinated benzamides (C₆CONHC₆ type), suggesting that mono- or di-fluorinated analogs like the target compound are more synthetically accessible .
Phenyl Ring Substitutions :
- The 2,6-dimethylphenyl group in the target compound is shared with agrochemicals like metalaxyl (). This substitution likely enhances lipophilicity and metabolic stability compared to fluorinated phenyl rings (e.g., 2,3-difluoro in ) .
Synthetic Complexity :
- The synthesis of polyfluorinated benzamides (e.g., ) requires multi-step reactions with fluorinated intermediates, whereas the target compound’s simpler structure (single fluorine) may streamline production .
Biological Relevance :
- While direct activity data for the target compound are unavailable, structurally related N-(2,6-dimethylphenyl) benzamides (e.g., metalaxyl) exhibit antifungal activity by inhibiting RNA polymerase . The 3-fluoro substitution could modulate target specificity or resistance profiles.
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